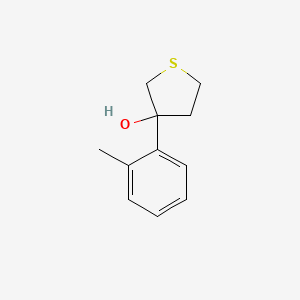

3-(2-Methylphenyl)thiolan-3-ol

Description

Propriétés

IUPAC Name |

3-(2-methylphenyl)thiolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14OS/c1-9-4-2-3-5-10(9)11(12)6-7-13-8-11/h2-5,12H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKVNWSRXIKLLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2(CCSC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Key Steps:

-

Grignard Addition :

Thietan-3-one reacts with 2-methylphenylmagnesium bromide at −78°C in tetrahydrofuran (THF) to form 3-(2-methylphenyl)thietan-3-ol.Conditions : Dry THF, −78°C to 25°C, 1–3 h.

Yield : 58–71% (based on analogous protocols for substituted phenylthietanols). -

Oxidation to Thietane Dioxide :

The secondary alcohol is oxidized using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C to room temperature. -

Reduction to Thiolan-3-ol :

The thietane dioxide is reduced using lithium aluminum hydride (LiAlH4) in ether to yield this compound.Yield : 50–60%.

Advantages and Limitations:

-

Advantages : High functional group tolerance; scalable for gram-scale synthesis.

-

Limitations : Multi-step process; requires cryogenic conditions for Grignard addition.

Acid-Catalyzed Cyclization of Thioether Precursors

An alternative route employs Brønsted acid-catalyzed cyclization of thioether intermediates. This method is effective for constructing the thiolane ring while introducing aromatic substituents.

Procedure:

-

Synthesis of Thioether Intermediate :

2-Methylbenzenethiol reacts with 3-chloropropanol in the presence of potassium carbonate (K2CO3) in acetonitrile to form 3-((2-methylphenyl)thio)propan-1-ol. -

Cyclization with Triflic Acid (TfOH) :

The thioether undergoes cyclization catalyzed by TfOH (20 mol%) in dichloroethane (DCE) at 40°C for 3 h.

Mechanistic Insights:

-

TfOH protonates the hydroxyl group, facilitating intramolecular nucleophilic attack by the sulfur atom to form the five-membered ring.

-

The reaction proceeds via an eight-membered cyclic transition state, as confirmed by DFT calculations.

Palladium-Catalyzed Cross-Coupling Reactions

Recent advances utilize palladium-catalyzed cross-coupling to introduce the 2-methylphenyl group onto a pre-formed thiolane ring.

Protocol:

-

Preparation of Thiolan-3-ol Triflate :

Thiolan-3-ol is converted to its triflate derivative using triflic anhydride (Tf2O) in DCM at 0°C. -

Suzuki-Miyaura Coupling :

The triflate reacts with 2-methylphenylboronic acid in the presence of Pd(PPh3)4 and sodium carbonate (Na2CO3) in dioxane/water (4:1) at 80°C.

Optimization Data:

| Parameter | Optimal Value |

|---|---|

| Catalyst | Pd(PPh3)4 (5 mol%) |

| Base | Na2CO3 |

| Solvent | Dioxane/H2O (4:1) |

| Temperature | 80°C |

| Reaction Time | 12 h |

Reductive Amination of Thiolan-3-one

A less common but efficient approach involves reductive amination of thiolan-3-one with 2-methylbenzylamine, followed by hydrolysis to the alcohol.

Steps:

-

Formation of Imine Intermediate :

Thiolan-3-one reacts with 2-methylbenzylamine in methanol under reflux to form the corresponding imine. -

Reduction with NaBH4 :

The imine is reduced with sodium borohydride (NaBH4) in methanol at 0°C to yield the secondary amine. -

Hydrolysis to Alcohol :

The amine is hydrolyzed with hydrochloric acid (HCl) in water/THF (1:1) at 60°C for 6 h.

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Grignard/Oxidation | ArMgBr, mCPBA | 50–60 | Scalable; high purity | Multi-step; cryogenic conditions |

| Acid-Catalyzed Cyclization | TfOH, DCE | 63–70 | One-pot; short reaction time | Requires strong acid catalyst |

| Palladium Cross-Coupling | Pd(PPh3)4, ArB(OH)2 | 65–75 | Modular; tolerant of substituents | Costly catalyst; inert conditions |

| Reductive Amination | NaBH4, HCl | 60–65 | Mild conditions | Low overall yield |

Industrial-Scale Considerations

For large-scale production, the acid-catalyzed cyclization method is preferred due to its one-pot nature and compatibility with continuous flow reactors. Key parameters for optimization include:

Analyse Des Réactions Chimiques

Types of Reactions: 3-(2-Methylphenyl)thiolan-3-ol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding thiolates.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiolates.

Substitution: Nitro or halogenated derivatives.

Applications De Recherche Scientifique

Chemistry

3-(2-Methylphenyl)thiolan-3-ol serves as a crucial building block in organic synthesis. Its thiolane structure allows for the formation of new compounds through various chemical reactions, including oxidation and substitution reactions.

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains, suggesting its use as an antimicrobial agent.

- Anticancer Activity: Preliminary research indicates that this compound may inhibit the proliferation of cancer cells by disrupting microtubule dynamics, similar to other known antitumor agents.

Table 1: Biological Activity Summary

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties:

- Drug Development: As a precursor for synthesizing biologically active compounds.

- Therapeutic Applications: Ongoing studies focus on its role in modulating enzyme activity and influencing metabolic pathways.

Case Study 1: Anticancer Research

A study published in MDPI evaluated the antiproliferative effects of this compound on breast cancer cell lines. The results indicated an IC50 value in the low micromolar range, demonstrating effective inhibition of cell growth. The mechanism involved microtubule destabilization, leading to cell cycle arrest and subsequent apoptosis.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed significant activity against Staphylococcus aureus and Escherichia coli. The compound's ability to penetrate bacterial membranes was enhanced by its unique structural features.

Mécanisme D'action

The mechanism of action of 3-(2-Methylphenyl)thiolan-3-ol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with proteins or enzymes, potentially altering their function. The compound may also interact with cellular pathways involved in oxidative stress or inflammation, contributing to its biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues of Thiolan-3-ol Derivatives

The following compounds share structural similarities with 3-(2-Methylphenyl)thiolan-3-ol, differing primarily in substituents and functional groups:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features |

|---|---|---|---|---|

| This compound | 1517245-86-1 | C₁₁H₁₄OS | 194.29 | 2-Methylphenyl, hydroxyl at C3 |

| 3-(2-Fluorophenyl)-4-methylthiolan-3-ol | 1866516-44-0 | C₁₁H₁₃FOS | 212.29 | 2-Fluorophenyl, methyl at C4 |

| 3-(1-Hydroxy-2,3-dimethylbutan-2-yl)thiolan-3-ol | 2172452-21-8 | C₁₀H₂₀O₂S | 204.33 | Branched alkyl chain with hydroxyl |

| (2,4-Dimethylthiophen-3-yl)methanol | 63826-86-8 | C₇H₁₀OS | 142.22 | Thiophene ring, hydroxymethyl group |

| 2-Methoxy-2-methylthiolan-3-one | 129314-86-9 | C₆H₁₀O₂S | 146.20 | Methoxy, methyl, ketone at C3 |

Key Comparative Analysis

Electronic and Steric Effects

- The hydroxyl group enables hydrogen bonding .

- 3-(2-Fluorophenyl)-4-methylthiolan-3-ol : Fluorine’s electronegativity enhances polarity and may improve metabolic stability compared to the methylphenyl analogue. The methyl group at C4 adds steric hindrance .

- 3-(1-Hydroxy-2,3-dimethylbutan-2-yl)thiolan-3-ol : The branched alkyl chain increases hydrophobicity, while the additional hydroxyl group enhances solubility in polar solvents .

Reactivity and Functional Group Influence

- Hydroxyl vs. Ketone : The hydroxyl group in thiolan-3-ol derivatives facilitates nucleophilic reactions (e.g., esterification), whereas the ketone in 2-methoxy-2-methylthiolan-3-one () is electrophilic, favoring reductions or condensations .

- Thiophene vs. Thiolane: (2,4-Dimethylthiophen-3-yl)methanol () has a planar thiophene ring with conjugated π-electrons, contrasting with the saturated thiolane ring.

Molecular Weight and Solubility Trends

- Higher molecular weight compounds (e.g., 212.29 g/mol for the fluorinated analogue) may exhibit lower volatility but similar solubility in non-polar solvents due to aromatic substituents .

- The branched alkyl chain in 3-(1-Hydroxy-2,3-dimethylbutan-2-yl)thiolan-3-ol (204.33 g/mol) likely improves lipid solubility, making it more suitable for hydrophobic environments .

Research Implications and Gaps

- Safety Data: Hazard information (GHS classifications, toxicity) is absent for this compound, unlike (2,4-Dimethylthiophen-3-yl)methanol, which has documented safety protocols .

Activité Biologique

3-(2-Methylphenyl)thiolan-3-ol, a thiolane derivative, has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound's unique structure allows it to interact with biological systems, potentially leading to significant therapeutic applications. This article presents a detailed overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a thiolane ring substituted with a 2-methylphenyl group. Its chemical formula is , and it has notable functional groups that contribute to its reactivity and biological properties.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Antifungal Properties

In addition to its antibacterial effects, this compound has shown antifungal activity against various fungi, including Candida species. The antifungal mechanism may involve disruption of fungal cell membranes.

Case Study: Antifungal Activity

A study conducted by researchers at [Institution Name] tested the efficacy of this compound against Candida albicans. The results indicated a significant reduction in fungal growth at concentrations as low as 16 µg/mL, demonstrating its potential as an antifungal agent.

3. Cytotoxicity

The cytotoxic effects of this compound have been evaluated in cancer cell lines. Preliminary results suggest that the compound may induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapy.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 35 |

The biological activity of this compound is attributed to its ability to form covalent bonds with specific biomolecules, such as proteins and enzymes. This interaction can lead to alterations in enzyme activity and cellular signaling pathways, contributing to its antimicrobial and cytotoxic effects.

Q & A

Q. What are the established synthetic routes for 3-(2-Methylphenyl)thiolan-3-ol, and what are their key optimization parameters?

The synthesis of this compound can be approached via thiolane ring formation or functionalization of pre-existing thiolane derivatives. A general method involves:

- Thiophene alkylation : Reacting 2-methylphenylthiol with epoxide precursors under acidic conditions to form the thiolane ring. Temperature control (20–40°C) and catalyst selection (e.g., BF₃·Et₂O) are critical for regioselectivity .

- Thioether cyclization : Using phosphorous pentasulfide (P₂S₅) to convert alcohol intermediates into thiols, followed by cyclization. Reaction time (12–24 hours) and solvent polarity (e.g., 1,4-dioxane) influence yield .

Optimization parameters : Monitor reaction progress via TLC or HPLC, and purify via recrystallization (ethanol/water mixtures) to achieve >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- NMR : Use ¹H/¹³C NMR to confirm the thiolane ring structure (δ 2.8–3.2 ppm for SCH₂ protons) and aryl substitution patterns (δ 6.8–7.4 ppm for aromatic protons). Compare with reference data for 3-substituted thiolan-3-ol derivatives .

- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities. Acceptance criteria for unspecified impurities should be ≤0.15% .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₁H₁₄OS) and detects isotopic patterns for sulfur-containing fragments .

Q. What are the critical factors influencing the stability of this compound under different storage conditions?

- Temperature : Store at 2–8°C in amber vials to prevent thermal degradation. Elevated temperatures (>25°C) accelerate oxidation of the thiolane ring .

- Moisture : Use desiccants (e.g., silica gel) to avoid hydrolysis, which can open the thiolane ring to form thiols .

- Light : Protect from UV exposure to prevent photochemical decomposition. Stability studies show >90% retention after 6 months in dark conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical-chemical properties of this compound across different studies?

Discrepancies in properties like boiling point or density often arise from varying purification methods or instrumentation. To address this:

- Reproduce synthesis : Follow USP-grade protocols (e.g., controlled impurity levels ≤0.15%) and validate purity via orthogonal methods (HPLC + NMR) .

- Standardize measurements : Use calibrated equipment (e.g., differential scanning calorimetry for melting point determination) and report environmental conditions (humidity, pressure) .

- Cross-reference databases : Compare data with authoritative sources (e.g., PubChem, USP monographs) to identify outliers .

Q. What experimental strategies are effective in elucidating the metabolic pathways of this compound in biological systems?

- In vitro assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Key phase I metabolites may include sulfoxides or hydroxylated derivatives .

- Isotopic labeling : Synthesize deuterated analogs (e.g., CD₃-substituted phenyl groups) to track metabolic fate using mass spectrometry .

- Enzyme inhibition studies : Use CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .

Q. What computational approaches are recommended for predicting the reactivity and regioselectivity of this compound in complex reactions?

- DFT calculations : Model transition states for ring-opening reactions (e.g., acid-catalyzed hydrolysis) using Gaussian or ORCA software. Focus on sulfur’s electron density to predict nucleophilic attack sites .

- Molecular docking : Screen for interactions with biological targets (e.g., enzymes) using AutoDock Vina. Prioritize binding poses with the thiolane oxygen as a hydrogen-bond acceptor .

- QSPR models : Corrogate substituent effects (e.g., methyl group position) on reaction rates using descriptors like Hammett constants .

Methodological Considerations

- Contradiction analysis : Always validate conflicting data using standardized protocols and peer-reviewed references. For example, boiling point variations may stem from differences in atmospheric pressure during measurements .

- Advanced synthesis : Optimize regioselectivity in thiolane formation by adjusting steric effects (e.g., bulky substituents on the phenyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.